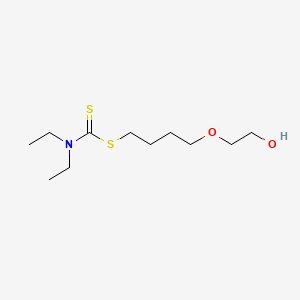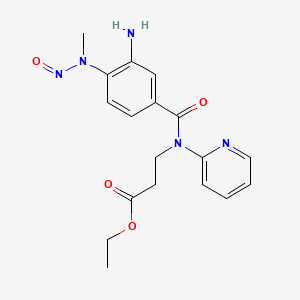
Trifluoperazine Sulfone Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoperazine Sulfone Hydrochloride: is a phenothiazine derivative used primarily as an antipsychotic medication. It is commonly employed to treat mental health conditions such as schizophrenia, anxiety, and agitation. This compound is known for its efficacy in managing symptoms associated with these disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trifluoperazine Sulfone Hydrochloride involves multiple steps, starting with the reaction of phenothiazine with trifluoromethylating agents. The process typically includes:
Nitration: Phenothiazine is nitrated to produce a nitro derivative.
Reduction: The nitro group is reduced to an amine.
Trifluoromethylation: The amine group is trifluoromethylated using reagents like trifluoromethyl iodide.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the trifluoromethylated compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled environments to ensure purity and yield. The process involves continuous monitoring of reaction conditions such as temperature, pressure, and pH to optimize the production.
Chemical Reactions Analysis
Types of Reactions: Trifluoperazine Sulfone Hydrochloride undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions are typically carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and inert atmospheres.
Substitution: Nucleophiles like amines, alcohols, and halides under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of Trifluoperazine.
Reduction Products: Reduced forms of the compound, often leading to the formation of amines.
Substitution Products: Derivatives with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry: In chemistry, Trifluoperazine Sulfone Hydrochloride is used as a reagent in organic synthesis and as a model compound for studying phenothiazine derivatives.
Biology: In biological research, this compound is utilized to investigate the mechanisms of antipsychotic drugs and their effects on neurotransmitter systems.
Medicine: Medically, this compound is employed in the treatment of schizophrenia, anxiety disorders, and other mental health conditions. Its efficacy in managing these conditions makes it a valuable therapeutic agent.
Industry: In the pharmaceutical industry, this compound is used in the development of new antipsychotic drugs and as a standard for quality control in drug manufacturing.
Mechanism of Action
Trifluoperazine Sulfone Hydrochloride exerts its effects by blocking dopamine receptors in the brain. This action helps to restore the balance of neurotransmitters, which is often disrupted in mental health conditions. The compound also affects other neurotransmitter systems, contributing to its therapeutic effects.
Molecular Targets and Pathways:
Dopamine Receptors: Primary target, leading to reduced dopamine activity.
Serotonin Receptors: Secondary target, contributing to mood stabilization.
Adrenergic Receptors: Modulation of these receptors helps in reducing anxiety and agitation.
Comparison with Similar Compounds
Chlorpromazine: Another phenothiazine antipsychotic with similar uses and mechanisms.
Fluphenazine: A phenothiazine derivative used for treating schizophrenia.
Prochlorperazine: Used as an antiemetic and antipsychotic.
Uniqueness: Trifluoperazine Sulfone Hydrochloride is unique in its trifluoromethyl group, which enhances its potency and efficacy compared to other phenothiazine derivatives. Its ability to manage both positive and negative symptoms of schizophrenia sets it apart from some other antipsychotics.
Properties
Molecular Formula |
C21H25ClF3N3O2S |
|---|---|
Molecular Weight |
476.0 g/mol |
IUPAC Name |
10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine 5,5-dioxide;hydrochloride |
InChI |
InChI=1S/C21H24F3N3O2S.ClH/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)30(28,29)20-8-7-16(15-18(20)27)21(22,23)24;/h2-3,5-8,15H,4,9-14H2,1H3;1H |
InChI Key |
GLWOEDBDZUWNMI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)(=O)C4=C2C=C(C=C4)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-1-phenylmethanesulfonamide](/img/structure/B15353647.png)


![2-[[4-Methyl-2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]pentanoyl]amino]acetic acid](/img/structure/B15353666.png)

![tert-butyl N-[3-[2-(3-methyl-1,2,4-triazol-1-yl)-5-nitrophenoxy]propyl]carbamate](/img/structure/B15353685.png)





